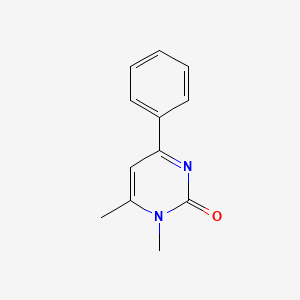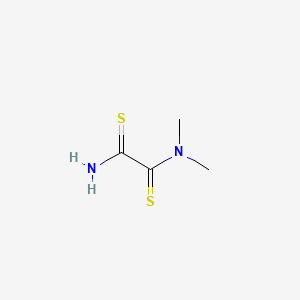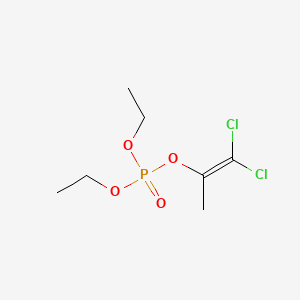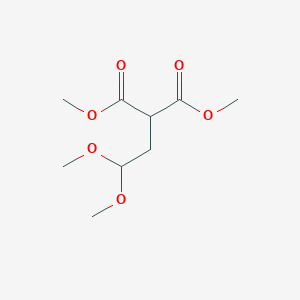
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of anthraquinone derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione typically involves multi-step organic reactions. One common method includes the reaction of 1,5-diaminoanthraquinone with 4-(diethylamino)-1-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone core.
科学的研究の応用
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a fluorescent dye for imaging and diagnostic purposes.
Medicine: Investigated for its anticancer properties, as it can intercalate into DNA and inhibit the proliferation of cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound targets specific molecular pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
1,5-Bis((4-(dimethylamino)-1-methylbutyl)amino)-9,10-anthracenedione: Similar structure but with dimethylamino groups instead of diethylamino groups.
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-anthraquinone: Lacks the 9,10-anthracenedione core, making it less effective in certain applications.
Uniqueness
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione is unique due to its specific substitution pattern and the presence of both diethylamino and anthracenedione groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
47798-39-0 |
|---|---|
分子式 |
C32H48N4O2 |
分子量 |
520.7 g/mol |
IUPAC名 |
1,5-bis[5-(diethylamino)pentan-2-ylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H48N4O2/c1-7-35(8-2)21-13-15-23(5)33-27-19-11-17-25-29(27)31(37)26-18-12-20-28(30(26)32(25)38)34-24(6)16-14-22-36(9-3)10-4/h11-12,17-20,23-24,33-34H,7-10,13-16,21-22H2,1-6H3 |
InChIキー |
GTMGMWADNZRYLQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(C)CCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)





![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)





